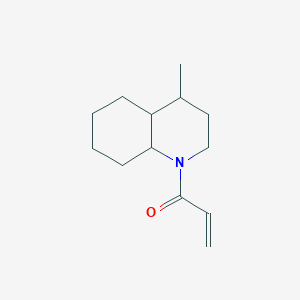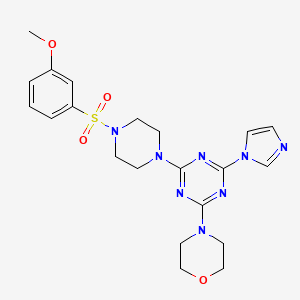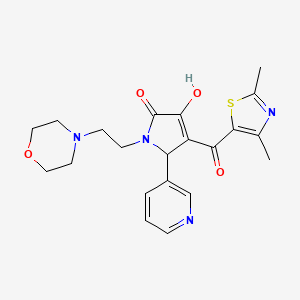
1-(4-methyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related quinolinyl compounds involves complex chemical reactions, with methods varying based on the desired quinoline derivatives. For instance, the synthesis of octahydrobenzo[g]quinolines, a compound structurally related to our target, utilizes readily available materials like 1,6-dimethoxynaphthalene and ethoxymethylenecyanoacetic acid ethyl ester through a series of reactions including lithiation, hydrogenation, and cyclization processes (Bänziger et al., 2000).
Molecular Structure Analysis
The molecular structure of quinoline derivatives is elucidated using techniques such as X-ray crystallography, NMR (Nuclear Magnetic Resonance), and IR (Infrared) spectroscopy. These methods provide detailed information about the compound's geometry, electron distribution, and bonding. For example, the structure and properties of a compound synthesized from 4-hydroxyquinolin-2(1H)-ones demonstrate the utility of these techniques in understanding quinoline derivatives' molecular frameworks (Ye et al., 1999).
Chemical Reactions and Properties
Quinoline derivatives undergo a variety of chemical reactions, including Knoevenagel condensation, Michael addition, and cyclization, leading to diverse compounds with unique properties. For instance, the synthesis of pyrano[3,2-c]quinolin-5-one derivatives from 4-hydroxyquinolin-2(1H)-one showcases the reactivity of these compounds under different conditions (Lei et al., 2011).
Scientific Research Applications
Serotonin Receptor Agonism
The compound cis-10-Hydroxy-4-n-propyl-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinoline shows central serotonin (5-HT) receptor agonist properties. Its pharmacological profile was investigated, revealing the stereochemistry of active enantiomers and their potential as central nervous system agents (Wikström et al., 1987).
Natural Product Isolation
A compound with a structure related to quinolin-2(1H)-one was isolated from Melicope moluccana T.G. Hartley, highlighting the chemical diversity and potential biological activity of natural products containing the quinoline moiety (Tanjung et al., 2017).
Fluorescence Sensing Properties
Quinoline derivatives have been synthesized to compare their fluorescence sensing properties for Al3+ and Zn2+ ions. This research indicates the potential of quinoline-based compounds in developing fluorescent sensors for metal ions, with significant implications for environmental monitoring and biochemical assays (Hazra et al., 2018).
Antimicrobial and Mosquito Larvicidal Activity
Quinoline derivatives have been evaluated for their antimicrobial and mosquito larvicidal activities, suggesting their utility in developing new insecticides and antimicrobial agents. This demonstrates the broad applicability of quinoline compounds beyond their pharmacological actions (Rajanarendar et al., 2010).
Anti-inflammatory Properties
The design and synthesis of new H4 receptor-ligands based on quinoline derivatives have shown significant anti-inflammatory properties in vivo. Such compounds could serve as templates for developing new anti-inflammatory drugs, highlighting the therapeutic potential of quinoline derivatives (Smits et al., 2008).
Mechanism of Action
Safety and Hazards
The compound has been classified with the hazard statements H315, H317, H410, H411 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . This indicates that it can cause skin irritation, may cause an allergic skin reaction, and is very toxic to aquatic life with long-lasting effects .
properties
IUPAC Name |
1-(4-methyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO/c1-3-13(15)14-9-8-10(2)11-6-4-5-7-12(11)14/h3,10-12H,1,4-9H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWHQRAYKFVECER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(C2C1CCCC2)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methyl-decahydroquinolin-1-yl)prop-2-en-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{5-[3-(Piperidylsulfonyl)phenyl]-1,3,4-oxadiazol-2-ylthio}acetamide](/img/structure/B2497096.png)
![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,5-dimethyl-1,2-oxazole-3-carboxamide](/img/structure/B2497099.png)

![(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2497101.png)
![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2497102.png)



![(E)-2-(2-Chlorophenyl)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-ylmethyl)ethenesulfonamide](/img/structure/B2497109.png)



